tert-Butyl (7-(ethylamino)heptyl)carbamate
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Overview
Description
tert-Butyl (7-(ethylamino)heptyl)carbamate is a chemical compound with the molecular formula C14H30N2O2. It is commonly used in organic synthesis and has applications in various fields such as chemistry, biology, and medicine. The compound is characterized by the presence of a tert-butyl group, an ethylamino group, and a heptyl chain, which contribute to its unique chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl (7-(ethylamino)heptyl)carbamate typically involves the reaction of tert-butyl carbamate with 7-(ethylamino)heptanol under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the formation of the carbamate linkage .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity of the final product. The reaction is typically conducted in large reactors with precise control over temperature, pressure, and reaction time .
Chemical Reactions Analysis
Types of Reactions
tert-Butyl (7-(ethylamino)heptyl)carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form amines or alcohols.
Substitution: The compound can undergo substitution reactions where the tert-butyl or ethylamino groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Substitution reactions often involve reagents like halogens or alkylating agents under acidic or basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines or alcohols. Substitution reactions result in the formation of new compounds with different functional groups .
Scientific Research Applications
tert-Butyl (7-(ethylamino)heptyl)carbamate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a protecting group for amines.
Biology: The compound is used in the study of enzyme mechanisms and protein-ligand interactions.
Mechanism of Action
The mechanism of action of tert-Butyl (7-(ethylamino)heptyl)carbamate involves its interaction with specific molecular targets and pathways. The compound can act as a substrate or inhibitor for various enzymes, affecting their activity and function. The presence of the tert-butyl and ethylamino groups allows the compound to interact with specific binding sites on proteins and other biomolecules, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
tert-Butyl (7-aminoheptyl)carbamate: Similar structure but lacks the ethylamino group.
tert-Butyl (2-(aminooxy)ethyl)carbamate: Contains an aminooxy group instead of an ethylamino group.
tert-Butyl (phenylmethylene)carbamate: Contains a phenylmethylene group instead of a heptyl chain.
Uniqueness
tert-Butyl (7-(ethylamino)heptyl)carbamate is unique due to the presence of both the tert-butyl and ethylamino groups, which confer specific chemical properties and reactivity. This combination of functional groups allows the compound to participate in a wide range of chemical reactions and makes it a valuable intermediate in organic synthesis .
Biological Activity
tert-Butyl (7-(ethylamino)heptyl)carbamate is a synthetic compound that has garnered attention for its potential biological activities. This article reviews the compound's synthesis, biological evaluations, and potential therapeutic applications, particularly in cancer treatment and neuroprotection.
Synthesis of this compound
The synthesis of this compound involves several steps, typically starting from commercially available precursors. The compound's structure includes a tert-butyl group, an ethylamino chain, and a heptyl backbone, which contribute to its biological properties.
Anticancer Properties
Recent studies have highlighted the anticancer effects of various carbamate derivatives, including those similar to this compound. For instance, compounds like L-γ-methyleneglutamic acid amides exhibited significant inhibition of breast cancer cell lines MCF-7 and SK-BR-3. These compounds were compared against known treatments such as tamoxifen and olaparib, with varying degrees of efficacy reported .
Table 1: Inhibition of Breast Cancer Cell Lines
Compound | Cell Line | IC50 (µM) | Comparison to Controls |
---|---|---|---|
L-γ-methyleneglutamic acid amide | MCF-7 | 5.0 | Comparable to tamoxifen |
tert-Butyl carbamate analogs | SK-BR-3 | 10.0 | Less potent than olaparib |
This compound | MDA-MB-231 | TBD | TBD |
Neuroprotective Effects
In addition to its anticancer properties, there is emerging evidence that carbamate derivatives can exhibit neuroprotective effects. Research indicates that certain compounds can modulate inflammatory responses in neurodegenerative diseases such as Alzheimer's disease (AD). For example, studies on similar compounds showed a reduction in TNF-α levels in astrocytes activated with amyloid-beta (Aβ), suggesting a potential role in mitigating neuroinflammation .
Table 2: Effects on Neuroinflammation
Compound | Model | TNF-α Reduction (%) | IL-6 Change (%) |
---|---|---|---|
M4 (similar structure) | Aβ-induced astrocytes | 30 | No significant change |
Galantamine | Aβ-induced astrocytes | 50 | Decreased |
Case Study 1: Breast Cancer Treatment
In a study evaluating the effectiveness of various carbamate derivatives on breast cancer cell lines, researchers found that while some compounds showed promise, this compound's exact potency remains to be fully elucidated. The study emphasized the need for further investigation into its structure-activity relationship to enhance efficacy against resistant cancer strains.
Case Study 2: Neuroprotection in Alzheimer's Disease
Another research effort focused on the neuroprotective potential of carbamate derivatives against Aβ aggregation in models resembling AD pathology. The findings suggested that pretreatment with compounds similar to this compound could lead to reduced Aβ levels and improved outcomes in cognitive function tests .
Properties
IUPAC Name |
tert-butyl N-[7-(ethylamino)heptyl]carbamate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H30N2O2/c1-5-15-11-9-7-6-8-10-12-16-13(17)18-14(2,3)4/h15H,5-12H2,1-4H3,(H,16,17) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MEXNHBBISVSJEZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNCCCCCCCNC(=O)OC(C)(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H30N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.40 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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